5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid
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Overview
Description
5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Industry: Used in the synthesis of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
4-Ethoxybenzofuran: Similar structure but lacks the bromine and carboxylic acid groups.
3-Methylbenzofuran: Similar structure but lacks the ethoxy and carboxylic acid groups.
Uniqueness
5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid is unique due to the presence of the bromine, ethoxy, and carboxylic acid groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C12H11BrO4 |
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Molecular Weight |
299.12 g/mol |
IUPAC Name |
5-bromo-4-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11BrO4/c1-3-16-11-7(13)4-5-8-9(11)6(2)10(17-8)12(14)15/h4-5H,3H2,1-2H3,(H,14,15) |
InChI Key |
KOMGVHRXBMWZQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC2=C1C(=C(O2)C(=O)O)C)Br |
Origin of Product |
United States |
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